REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:14]Br>C(Cl)(Cl)(Cl)Cl>[Br:14][CH:9]1[CH2:10][CH2:11][CH2:12][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:8]1=[O:13]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below 5° C
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to a brown solid
|
Type
|
CUSTOM
|
Details
|
the solid triturated with methanol
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(C(CCC1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |